molecular formula C12H19N3O2S B8280944 1-(2-Amino-thiazol-5-ylmethyl)-piperidine-4-carboxylic acid ethyl ester

1-(2-Amino-thiazol-5-ylmethyl)-piperidine-4-carboxylic acid ethyl ester

Cat. No. B8280944
M. Wt: 269.37 g/mol
InChI Key: PSIPZVYUXNAJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-thiazol-5-ylmethyl)-piperidine-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H19N3O2S and its molecular weight is 269.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

ethyl 1-[(2-amino-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C12H19N3O2S/c1-2-17-11(16)9-3-5-15(6-4-9)8-10-7-14-12(13)18-10/h7,9H,2-6,8H2,1H3,(H2,13,14)

InChI Key

PSIPZVYUXNAJTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CN=C(S2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(2-tert-Butoxycarbonylamino-thiazol-5-ylmethyl)-piperidine-4-carboxylic acid ethyl ester (0.98 g) in 2 ml of DCM, 10 ml TFA was added at room temperature and reaction mixture was stirred for 12 hrs. After completion of reaction TFA was removed under reduced pressure. The residue was taken in ethyl acetate (25 ml), and neutralized by aqueous saturated sodium bicarbonate. Organic layer was separated and aqueous layer was further extracted with ethyl acetate (25 ml). Combined organic layer was washed with water (25 ml) followed by brine (25 ml). Organic layer was dried over anhydrous sodium sulfate, sodium sulfate was filtered and washed with ethyl acetate (10 ml) and solvent was evaporated using rotavapour to get required product as solid which was dried under vacuum (2 mbar) for 2 hours. The crude yellow solid material was used for the next step with out any further purification, (0.6 g, and 84% yield).
Name
1-(2-tert-Butoxycarbonylamino-thiazol-5-ylmethyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

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